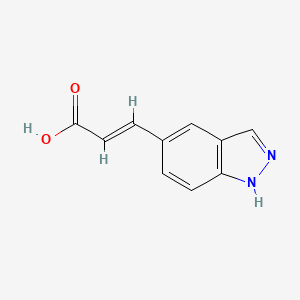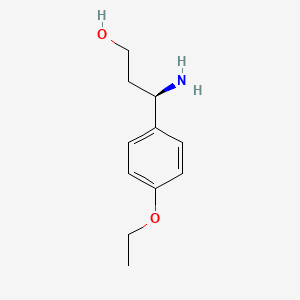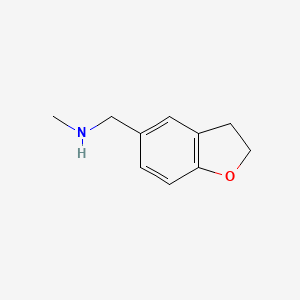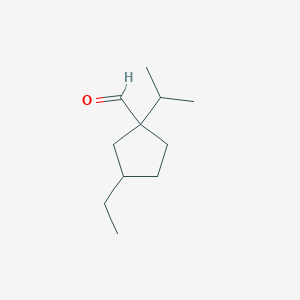
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclopentane ring substituted with an ethyl group, an isopropyl group, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl and isopropyl halides in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and oxidation steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and isopropyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) in the presence of light or heat
Major Products Formed
Oxidation: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes and other hydrophobic environments within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the ethyl and isopropyl substituents.
3-Ethylcyclopentane-1-carbaldehyde: Lacks the isopropyl substituent.
1-(Propan-2-yl)cyclopentane-1-carbaldehyde: Lacks the ethyl substituent.
Uniqueness
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both ethyl and isopropyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-ethyl-1-propan-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-10-5-6-11(7-10,8-12)9(2)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
UAXGLTPFTUHOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(C1)(C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



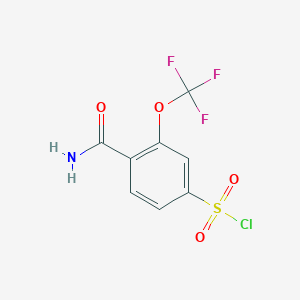
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
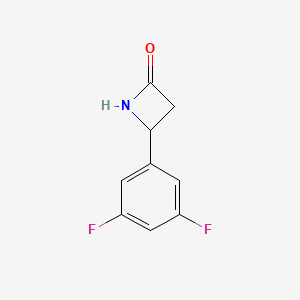
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
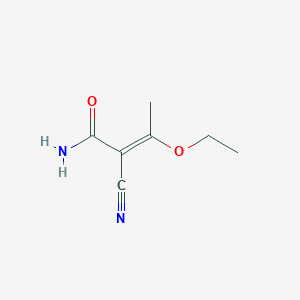
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
